N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H10Cl2N2O3 and a molecular weight of 337.16 g/mol It is characterized by the presence of a fluorenyl ring substituted with chlorine and nitro groups, and an acetamide functional group
Preparation Methods
The synthesis of N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-dichloro-7-nitrofluorene.
Purification: The resulting product is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and minimize by-products.
Chemical Reactions Analysis
N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the fluorenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of bioactive molecules with potential anticancer and antimicrobial properties.
Materials Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The fluorenyl ring structure allows for strong binding to hydrophobic pockets in proteins, influencing their activity and function .
Comparison with Similar Compounds
N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide can be compared with similar compounds such as:
N-(1,3-dichloro-9H-fluoren-2-yl)acetamide: Lacks the nitro group, resulting in different reactivity and biological activity.
N-(1,3-dichloro-7-amino-9H-fluoren-2-yl)acetamide: Contains an amino group instead of a nitro group, leading to different chemical properties and applications.
N-(1,3-dichloro-7-methoxy-9H-fluoren-2-yl)acetamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide is a synthetic compound with significant biological activity, particularly in the realms of anticancer and antimicrobial research. This article explores its biological properties, mechanisms of action, and potential applications based on diverse sources.
Chemical Structure and Properties
This compound has a molecular formula of C15H10Cl2N2O3 and a molecular weight of approximately 337.16 g/mol. Its structure features a fluorenyl moiety with two chlorine substituents and a nitro group, which are critical for its biological activity. The compound's unique substitution pattern contributes to its reactivity and interaction with biological systems .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Properties : The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to apoptosis in cancer cells. Studies have shown that derivatives of fluorene compounds exhibit cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma) cells .
- Antimicrobial Activity : Nitro compounds are known for their broad-spectrum antimicrobial properties. The compound has been evaluated for its efficacy against multidrug-resistant strains of bacteria and fungi. Preliminary results indicate that it may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli through mechanisms involving oxidative stress and disruption of cellular integrity .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally related compounds highlights its unique properties:
Compound Name | Key Differences |
---|---|
N-(1,3-dichloro-9H-fluoren-2-yl)acetamide | Lacks the nitro group; different reactivity and biological activity. |
N-(1,3-dichloro-7-amino-9H-fluoren-2-yl)acetamide | Contains an amino group instead of a nitro group; altered chemical properties. |
N-(1,3-dichloro-7-methoxy-9H-fluoren-2-yl)acetamide | Features a methoxy group; distinct reactivity profile compared to the target compound. |
The presence of the nitro group in this compound enhances its biological activity compared to these analogs, making it a focus for further research.
Case Studies and Research Findings
Recent studies have explored the synthesis and evaluation of various fluorene derivatives, including this compound. For instance:
- Cytotoxicity Assays : In one study, fluorene derivatives were tested against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. Results indicated that certain derivatives exhibited higher cytotoxicity than standard chemotherapeutic agents like Taxol .
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of synthesized fluorene derivatives against Gram-positive and Gram-negative bacteria. The results showed that this compound had significant inhibitory effects on S. aureus and E. coli, demonstrating its potential as an antimicrobial agent .
Properties
CAS No. |
899-87-6 |
---|---|
Molecular Formula |
C15H10Cl2N2O3 |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H10Cl2N2O3/c1-7(20)18-15-13(16)6-11-10-3-2-9(19(21)22)4-8(10)5-12(11)14(15)17/h2-4,6H,5H2,1H3,(H,18,20) |
InChI Key |
CQNRIZSMYOSPOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1Cl)CC3=C2C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.